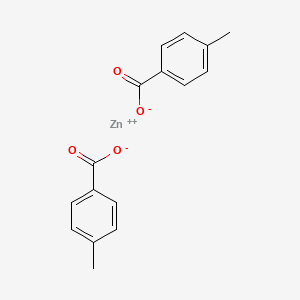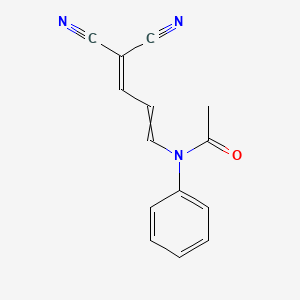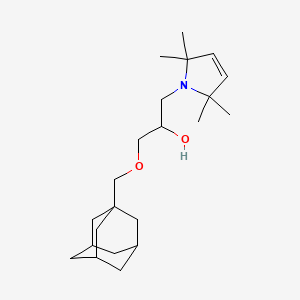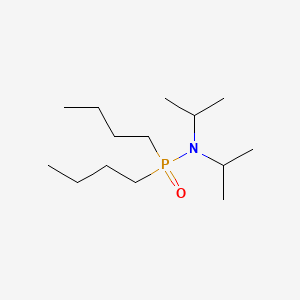![molecular formula C22H13N6Na3O12S3 B13752062 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt CAS No. 5850-37-3](/img/structure/B13752062.png)
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Black 41, also known as C.I. 20480, is a synthetic dye belonging to the class of acid dyes. It is primarily used for coloring textiles, leather, and paper. The compound has a molecular formula of C22H13N6Na3O12S3 and a molecular weight of 718.54 g/mol . Acid Black 41 is known for its excellent solubility in water and its ability to produce deep black shades on various substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Black 41 involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route includes:
Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Industrial Production Methods
Industrial production of Acid Black 41 typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried to obtain the dye in powder form .
Chemical Reactions Analysis
Types of Reactions
Acid Black 41 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Acid Black 41 can be reduced to form aromatic amines, which are often used as intermediates in further chemical reactions.
Substitution: The dye can undergo substitution reactions, particularly at the sulfonic acid groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic medium.
Substitution: Various nucleophiles can be used under appropriate conditions to substitute the sulfonic acid groups
Major Products
Oxidation: Breakdown products of the azo bonds.
Reduction: Aromatic amines.
Substitution: Derivatives with substituted sulfonic acid groups
Scientific Research Applications
Acid Black 41 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy, particularly for proteins and nucleic acids.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries
Mechanism of Action
The mechanism of action of Acid Black 41 involves its interaction with various molecular targets. The dye binds to proteins and nucleic acids through electrostatic interactions and hydrogen bonding. This binding leads to the formation of stable complexes, which can be visualized under a microscope. The dye’s ability to form strong bonds with its targets makes it an effective staining agent .
Comparison with Similar Compounds
Similar Compounds
Acid Black 1:
Acid Black 52: Another acid dye with similar applications but different molecular structure.
Acid Blue 25: Used for dyeing textiles but produces blue shades instead of black.
Uniqueness
Acid Black 41 is unique due to its deep black color, excellent solubility in water, and strong binding affinity to proteins and nucleic acids. These properties make it particularly useful in applications requiring high contrast and stability .
Properties
CAS No. |
5850-37-3 |
|---|---|
Molecular Formula |
C22H13N6Na3O12S3 |
Molecular Weight |
718.5 g/mol |
IUPAC Name |
trisodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H16N6O12S3.3Na/c23-19-18-11(9-16(42(35,36)37)20(19)26-24-12-1-5-14(6-2-12)28(30)31)10-17(43(38,39)40)21(22(18)29)27-25-13-3-7-15(8-4-13)41(32,33)34;;;/h1-10,29H,23H2,(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3 |
InChI Key |
DPCLMWZFRAYCIS-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C3C=C(C(=C(C3=C2N)O)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


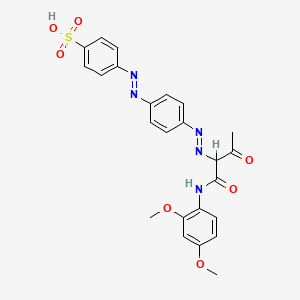


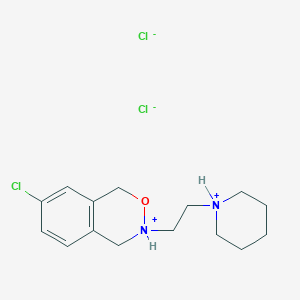
![6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13751995.png)
![1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, ar'-(1-methylethyl)[1,1'-biphenyl]-4-yl ester](/img/structure/B13752002.png)
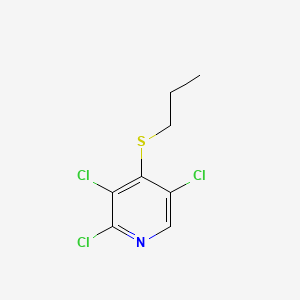

![2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B13752027.png)
